

An In-depth Technical Guide to Spiroxatrine (CAS Number: 1054-88-2)

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Compound of Interest		
Compound Name:	Spiroxatrine	
Cat. No.:	B1682170	Get Quote

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Core Compound Information

Spiroxatrine, with the Chemical Abstracts Service (CAS) number 1054-88-2, is a potent and selective antagonist of the serotonin 5-HT1A receptor and the α2C-adrenergic receptor.[1][2] Its chemical name is 8-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[3] As a derivative of the neuroleptic drug spiperone, **Spiroxatrine** has been a valuable tool in pharmacological research to delineate the roles of these specific receptor subtypes in various physiological and pathological processes.[4][5]

Property	Value	Reference
CAS Number	1054-88-2	
Molecular Formula	C22H25N3O3	-
Molecular Weight	379.46 g/mol	-
IUPAC Name	8-[(2,3-dihydro-1,4- benzodioxin-2-yl)methyl]-1- phenyl-1,3,8- triazaspiro[4.5]decan-4-one	-

Pharmacological Profile: Receptor Binding Affinities



Spiroxatrine exhibits high affinity for the 5-HT1A receptor and the α 2C-adrenergic receptor subtype. The following table summarizes its binding affinities (Ki) for various receptors, highlighting its selectivity profile. Lower Ki values indicate higher binding affinity.

Receptor Target	Ki (nM)	pKi	Reference
5-HT1A	3.94	8.43	
α2A-Adrenergic	-	5-7.5	
α2B-Adrenergic	-	5-7.5	
α2C-Adrenergic	-	5-7.5	
5-HT1B	Inactive	-	_
5-HT1D	Inactive	-	

Experimental Protocols Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of **Spiroxatrine** for the 5-HT1A receptor, based on standard methodologies.

Objective: To determine the binding affinity (Ki) of **Spiroxatrine** for the 5-HT1A receptor.

Materials:

- Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).
- Radioligand: A tritiated 5-HT1A receptor agonist, such as [3H]8-OH-DPAT.
- Test Compound: **Spiroxatrine** hydrochloride.
- Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 μM serotonin).



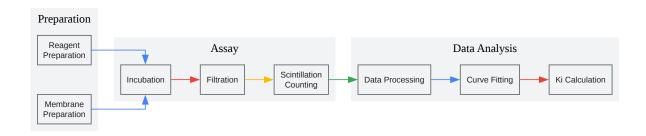
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
- Scintillation Cocktail and Counter.

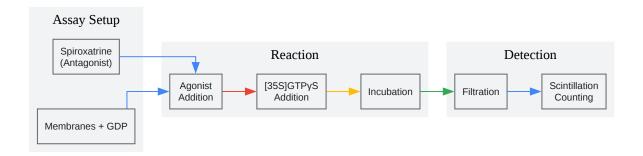
Procedure:

- Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and centrifuge again. Resuspend the final pellet in the assay buffer.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Membrane preparation, [3H]8-OH-DPAT, and assay buffer.
 - Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and a high concentration of serotonin.
 - Competitive Binding: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of Spiroxatrine.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
- Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.

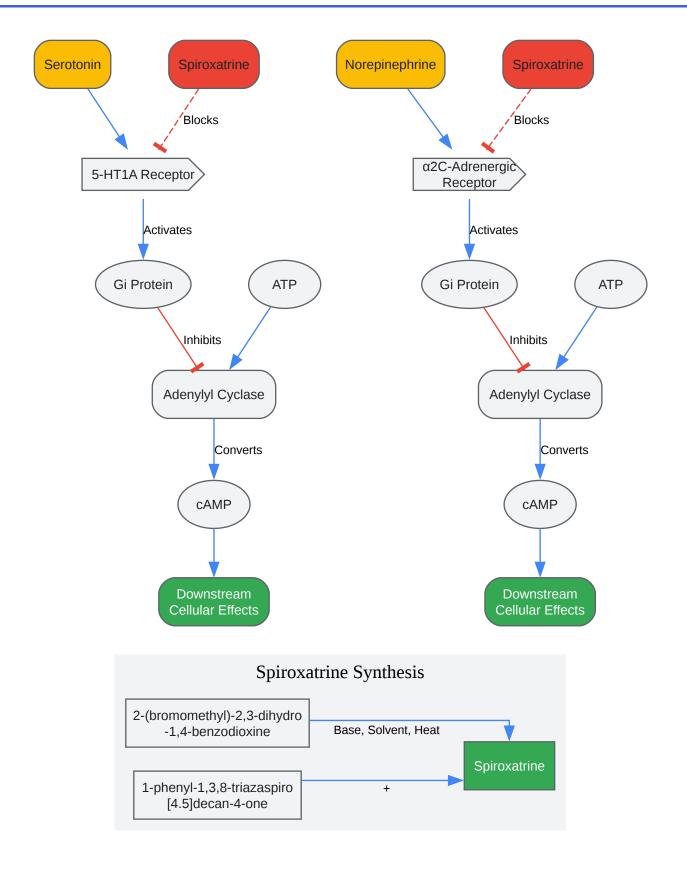


- Plot the percentage of specific binding against the logarithm of the Spiroxatrine concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of Spiroxatrine that inhibits 50% of the specific binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.









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